1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is a chemical compound with the molecular formula and a molecular weight of 321.01 g/mol. It is identified by the CAS number 1803864-77-8 and is classified as a laboratory chemical used in the synthesis of various organic compounds. This compound features a brominated phenyl group, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis .
The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves several steps that may include bromination and amination reactions. One potential synthetic route includes the bromination of 2-amino-4-(bromomethyl)phenol followed by the reaction with propan-1-one derivatives.
The molecular structure of 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one consists of a central propanone moiety flanked by a brominated phenyl group containing an amino substituent. The presence of two bromine atoms enhances its electrophilic character, making it reactive towards nucleophiles.
BrCC(=O)c1cc(N)cc(c1Br).The compound can undergo various chemical reactions typical for halogenated organic compounds, including:
The specific reaction conditions (temperature, solvent, catalysts) significantly influence the yield and selectivity of these reactions. For example, using polar aprotic solvents can enhance nucleophilicity in substitution reactions.
The mechanism of action for 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one primarily involves its interaction with biological targets through its electrophilic sites. The bromine atoms can participate in electrophilic aromatic substitution reactions or facilitate nucleophilic attack by biological nucleophiles.
Studies on similar compounds suggest that the presence of bromine enhances binding affinity to target proteins, potentially leading to increased biological activity. This characteristic makes it a candidate for further investigation in drug development contexts.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5